molecular formula C10H11N3O2 B2963058 Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate CAS No. 90840-50-9

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate

Cat. No.: B2963058
CAS No.: 90840-50-9
M. Wt: 205.217
InChI Key: CLHAWZNBPKODNI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate is an organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3,5-dicyanopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Nitro derivatives of the pyridine ring.

    Reduction: Amine derivatives of the pyridine ring.

    Substitution: Various ester derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylpyridine-3-carboxylate

Uniqueness

Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7(4-11)5-13-6(2)9(8)12/h5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHAWZNBPKODNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1C#N)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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